molecular formula C20H30O6 B1265397 Bis(3,4-epoxycyclohexylmethyl) adipate CAS No. 3130-19-6

Bis(3,4-epoxycyclohexylmethyl) adipate

Cat. No. B1265397
CAS RN: 3130-19-6
M. Wt: 366.4 g/mol
InChI Key: DJUWPHRCMMMSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,4-epoxycyclohexylmethyl) adipate, also known as Bis-EMA, is a cyclic ester composed of two epoxycyclohexane rings connected by an adipic acid bridge. It is a white solid at room temperature and is insoluble in water, but soluble in some organic solvents. Bis-EMA is mainly used as an intermediate in the synthesis of polymers, such as polyurethanes, polyesters, and polycarbonates. It is also used in the production of epoxy resins, coatings, adhesives, and elastomers.

Scientific Research Applications

Epoxy Resin Curing Kinetics

Bis(3,4-epoxycyclohexylmethyl) adipate (BA) demonstrates unique curing kinetics when used with anhydride. A study compared the curing kinetics and properties of BA with other cycloaliphatic epoxy resins, revealing that BA exhibits distinctive thermal and mechanical properties, making it suitable for electronic packaging materials (Lu et al., 2019).

UV-Initiated Cationic Polymerization

BA's reactivity under UV-initiated cationic polymerization was investigated, emphasizing its potential in photochemical applications. This research highlighted the influence of different photoinitiators and the structural impact on the reactivity of BA (Voytekunas et al., 2008).

Synthesis and Characterization in Epoxy Resins

Research on novel imide ring and siloxane-containing cycloaliphatic epoxy resins included BA as a comparative material. This study provided insights into the thermal stability, mechanical, and dielectric properties of BA-based epoxy resins, beneficial for applications requiring these specific properties (Tao et al., 2007).

Polymerization with Microwave Energy

BA was examined in a study focusing on the polymerization of bisaliphatic epoxy resin under microwave energy. This research explored the polymerization phenomena and potential applications in fields where microwave-assisted processes are advantageous (Zhang et al., 2004).

Plasticizing Characteristics

The plasticizing characteristics of various amides, including those derived from epoxy acids like BA, were analyzed for potential use in poly(vinyl chloride-vinyl acetate) copolymers. This research contributed to understanding the role of such compounds in enhancing polymer flexibility and usability (Mod et al., 1964).

Advanced Photopolymerization Techniques

A study on the in-situ generation of silver nanoparticles during photopolymerization using newly developed dyes highlighted the use of BA in advanced manufacturing processes like 3D printing. This research could have significant implications for material science and manufacturing technologies (Chen et al., 2021).

Safety and Hazards

Bis(3,4-epoxycyclohexylmethyl) adipate may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Contaminated work clothing should not be allowed out of the workplace. Protective gloves/protective clothing/eye protection/face protection should be worn . If skin irritation or rash occurs, medical help should be sought .

Biochemical Analysis

Biochemical Properties

Bis(3,4-epoxycyclohexylmethyl) adipate plays a significant role in biochemical reactions due to its epoxy groups, which can react with various biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through its reactive epoxy groups. These interactions often involve the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins or nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactive epoxy groups can form covalent bonds with cellular proteins, potentially altering their function and leading to changes in cell signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive epoxy groups, which can form covalent bonds with various biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also interact with nucleic acids, potentially leading to changes in gene expression. Additionally, this compound can affect cellular signaling pathways by modifying the activity of signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat or light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to cellular proteins and nucleic acids .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s reactive epoxy groups can be metabolized by enzymes such as epoxide hydrolases, which convert the epoxy groups into diols. This metabolic conversion can affect the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, and it can accumulate in lipid-rich compartments. Transporters and binding proteins can facilitate the movement of this compound within cells, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This compound can accumulate in the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular function .

properties

IUPAC Name

bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWPHRCMMMSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68924-34-5
Record name Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68924-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5051997
Record name Bis[(3,4-epoxycyclohexyl)methyl] adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3130-19-6
Record name Bis[(3,4-epoxycyclohexyl)methyl] adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3130-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(3,4-epoxycyclohexylmethyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis(7-oxabicyclo[4.1.0]hept-3-ylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis[(3,4-epoxycyclohexyl)methyl] adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(3,4-epoxycyclohexyl)methyl] adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(3,4-EPOXYCYCLOHEXYLMETHYL) ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3006WLL1W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,4-epoxycyclohexylmethyl) adipate
Reactant of Route 2
Bis(3,4-epoxycyclohexylmethyl) adipate
Reactant of Route 3
Bis(3,4-epoxycyclohexylmethyl) adipate
Reactant of Route 4
Reactant of Route 4
Bis(3,4-epoxycyclohexylmethyl) adipate
Reactant of Route 5
Reactant of Route 5
Bis(3,4-epoxycyclohexylmethyl) adipate
Reactant of Route 6
Reactant of Route 6
Bis(3,4-epoxycyclohexylmethyl) adipate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.